Octakis(dodecylsulfanyl)naphthalene
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Overview
Description
Octakis(dodecylsulfanyl)naphthalene: is a chemical compound characterized by the presence of eight dodecylsulfanyl groups attached to a naphthalene core. This compound belongs to the class of octasubstituted naphthalenes, which are known for their unique structural and chemical properties. The presence of long alkyl chains (dodecyl groups) attached to the naphthalene ring imparts specific solubility and reactivity characteristics to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octakis(dodecylsulfanyl)naphthalene typically involves the reaction of naphthalene with dodecylthiol in the presence of a suitable catalyst. One common method is the thiol-ene reaction, where naphthalene is reacted with dodecylthiol under UV light or in the presence of a radical initiator. This reaction leads to the formation of the desired this compound compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale thiol-ene reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: Octakis(dodecylsulfanyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dodecylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the dodecylsulfanyl groups, yielding naphthalene.
Substitution: The dodecylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of naphthalene.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: Octakis(dodecylsulfanyl)naphthalene is used as a building block for the synthesis of complex organic molecules. Its unique structure allows for the creation of novel materials with specific properties, such as enhanced solubility and stability .
Biology and Medicine: In biological research, this compound derivatives are explored for their potential as drug delivery agents. The long alkyl chains can facilitate the incorporation of the compound into lipid bilayers, enhancing the delivery of therapeutic agents to target cells .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as surfactants and lubricants. Its ability to form stable films on surfaces makes it valuable in applications requiring reduced friction and wear .
Mechanism of Action
The mechanism of action of octakis(dodecylsulfanyl)naphthalene involves its interaction with specific molecular targets. The dodecylsulfanyl groups can interact with hydrophobic regions of proteins or lipid membranes, altering their structure and function. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- Octakis(benzylsulfanyl)naphthalene
- Octakis(phenylsulfanyl)naphthalene
- Octakis(cyclohexylthio)naphthalene
Comparison: Octakis(dodecylsulfanyl)naphthalene is unique due to the presence of long dodecyl chains, which impart specific solubility and hydrophobic characteristics. In contrast, octakis(benzylsulfanyl)naphthalene and octakis(phenylsulfanyl)naphthalene have shorter and more rigid substituents, leading to different solubility and reactivity profiles . Octakis(cyclohexylthio)naphthalene, with its cyclohexyl groups, exhibits different steric and electronic properties compared to the dodecyl-substituted compound .
Properties
CAS No. |
88977-48-4 |
---|---|
Molecular Formula |
C106H200S8 |
Molecular Weight |
1731.3 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8-octakis(dodecylsulfanyl)naphthalene |
InChI |
InChI=1S/C106H200S8/c1-9-17-25-33-41-49-57-65-73-81-89-107-99-97-98(101(109-91-83-75-67-59-51-43-35-27-19-11-3)104(112-94-86-78-70-62-54-46-38-30-22-14-6)103(99)111-93-85-77-69-61-53-45-37-29-21-13-5)102(110-92-84-76-68-60-52-44-36-28-20-12-4)106(114-96-88-80-72-64-56-48-40-32-24-16-8)105(113-95-87-79-71-63-55-47-39-31-23-15-7)100(97)108-90-82-74-66-58-50-42-34-26-18-10-2/h9-96H2,1-8H3 |
InChI Key |
PJODSEQDPKKQAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=C(C(=C(C2=C1C(=C(C(=C2SCCCCCCCCCCCC)SCCCCCCCCCCCC)SCCCCCCCCCCCC)SCCCCCCCCCCCC)SCCCCCCCCCCCC)SCCCCCCCCCCCC)SCCCCCCCCCCCC |
Origin of Product |
United States |
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